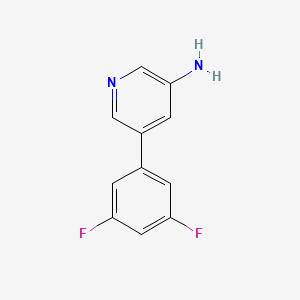

5-(3,5-Difluorophenyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 .

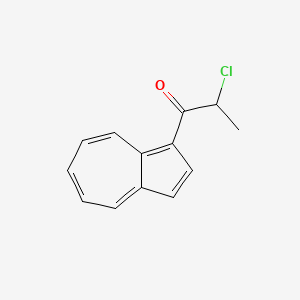

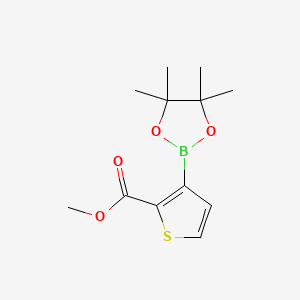

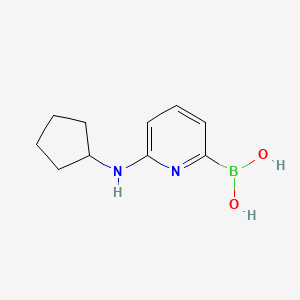

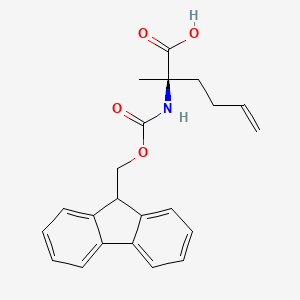

Molecular Structure Analysis

The molecular structure of 5-(3,5-Difluorophenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring at the 5-position . The phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions . The pyridine ring is substituted with an amine group at the 3-position .Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Pyridine scaffolds, like "5-(3,5-Difluorophenyl)pyridin-3-amine," are crucial in the synthesis of complex organic molecules. They serve as key intermediates in the construction of pharmacologically active compounds due to their bioavailability and broad synthetic applications. Recent reviews have emphasized the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, showcasing the diversity and efficiency of these methods in generating lead molecules for further drug development (Parmar, Vala, & Patel, 2023).

Environmental Applications

Amine-functionalized compounds, akin to the amine component in "5-(3,5-Difluorophenyl)pyridin-3-amine," show significant promise in environmental applications, particularly in pollutant removal. Studies have documented the effectiveness of amine-functionalized sorbents in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting their potential in treating municipal water and wastewater to meet safety standards (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis

Pyridine derivatives are pivotal in catalysis, offering routes to synthesize various biologically and industrially important chemicals. The design and application of pyridine-based catalysts have led to advancements in cross-coupling reactions, essential for creating C-N bonds, showcasing the versatility of pyridine compounds in organic synthesis. This area of research continually explores the recyclability and efficiency of these catalyst systems for sustainable chemical production processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Analytical Chemistry and Chemosensing

The structural motif of "5-(3,5-Difluorophenyl)pyridin-3-amine" suggests its potential utility in chemosensing applications. Pyridine derivatives are known for their ability to act as chemosensors, owing to their high affinity for various ions and molecules. Their utility spans from environmental monitoring to biomedical applications, where they detect and quantify specific species with high selectivity and sensitivity (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Eigenschaften

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Difluorophenyl)pyridin-3-amine | |

CAS RN |

1225914-83-9 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)